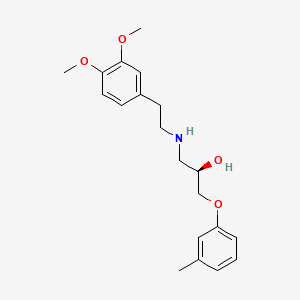![molecular formula C8H10N4 B592667 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1605-78-3](/img/structure/B592667.png)
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the empirical formula C8H10N4 . It has a molecular weight of 162.19 . This compound is usually available in solid form .
Synthesis Analysis
The synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, which includes “5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine”, can be achieved by the condensation of 1,3-dicarbonyl compounds with 5-aminopyrazole and its derivatives .
Molecular Structure Analysis
The molecular structure of “5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine” is represented by the SMILES string NC1=NN2C(N=C(C)C=C2C)=C1 . The InChI key for this compound is JTTOBYJUZIFSFJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine” is a solid compound . It has a molecular weight of 162.19 .
Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis : A regioselective synthesis method for highly substituted pyrazolo[1,5-a]pyrimidines was developed, utilizing ultrasound irradiation and KHSO4 in aqueous media. This method is significant for the efficient synthesis of such compounds (Kaping, Helissey, & Vishwakarma, 2020).
Serotonin Receptor Antagonists : Various 3-sulfonyl-pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as serotonin 5-HT6 receptor antagonists. The structure-activity relationship of these compounds was analyzed, leading to the identification of potent antagonists (Ivachtchenko et al., 2011).
Antimicrobial Properties : The synthesis of new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines showed that some compounds exhibit pronounced antimicrobial properties. The presence of a 3,5-dimethyl-1H-pyrazol-1-yl moiety was crucial for this activity (Sirakanyan et al., 2021).
F-alkyl Nitrogen Fused Heterocycles : A study reported the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidines substituted with a long linear perfluoroalkyl chain, demonstrating a method to create F-alkyl nitrogen fused heterocycles (Fabron, Pastor, & Cambon, 1991).
Inhibitors of Mycobacterial ATP Synthase : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, potentially useful for treating Mycobacterium tuberculosis. The study also discusses the structure-activity relationships of these compounds (Sutherland et al., 2022).
Crystallographic Analysis : The crystallographic and computational analysis of the supramolecular structure of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one provided insights into the hydrogen bonding and π–π stacking interactions in these compounds (Borbulevych, 2010).
Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole heterocyclics were synthesized and evaluated for their insecticidal and antibacterial potential. This research indicates the potential use of these compounds in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Antianxiety Agents : Certain pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as antianxiety agents, indicating a potential application in the treatment of anxiety disorders (Kirkpatrick et al., 1977).
Anti-inflammatory Agents : Novel 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines were designed as COX-2 inhibitors and synthesized. These compounds showed potent anti-inflammatory activity in vivo (Aggarwal et al., 2015).
Anticancer Activity : New pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and tested for their antitumor activity. Several compounds displayed significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Safety and Hazards
The safety data sheet for “5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine” indicates that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
It has been suggested that this compound could potentially target tumor-associated macrophages (tams) within the mitochondria .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .
Eigenschaften
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-6(2)12-8(10-5)4-7(9)11-12/h3-4H,1-2H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTOBYJUZIFSFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650873 |
Source


|
| Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1605-78-3 |
Source


|
| Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene](/img/structure/B592598.png)





